4,8-Dimethyldecanal

Catalog No.
S597407
CAS No.
75983-36-7
M.F
C12H24O
M. Wt
184.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,8-Dimethyldecanal

CAS Number

75983-36-7

Product Name

4,8-Dimethyldecanal

IUPAC Name

4,8-dimethyldecanal

Molecular Formula

C12H24O

Molecular Weight

184.32 g/mol

InChI

InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3

InChI Key

XAUQKOJHYTYNRM-UHFFFAOYSA-N

SMILES

CCC(C)CCCC(C)CCC=O

Synonyms

4,8-dimethyldecanal, DMD cpd

Canonical SMILES

CCC(C)CCCC(C)CCC=O

Pheromone Research:

  • Aggregation Pheromone for Red Flour Beetles: One of the most well-established applications of 4,8-DMD is in the field of insect communication. Research has shown that 4,8-DMD acts as an aggregation pheromone for the red flour beetle (Tribolium castaneum) . This means that male red flour beetles release 4,8-DMD to attract other beetles, facilitating aggregation and reproduction. Understanding this pheromone could be crucial for developing new pest control strategies by disrupting beetle communication and aggregation.

Biosynthesis and Metabolic Pathways:

  • Fatty Acid Pathway: Researchers have investigated the biosynthetic pathway of 4,8-DMD in red flour beetles. Studies using isotopically labelled precursors have revealed that 4,8-DMD is derived from the fatty acid pathway, specifically through the sequential addition of acetate and propionate units . This knowledge provides insights into the beetle's metabolism and potential targets for future pest control strategies.

Antibacterial and Antifungal Properties:

  • Preliminary Studies: Limited research suggests that 4,8-DMD might possess antibacterial and antifungal properties. However, these studies are preliminary, and further investigation is needed to confirm these findings and explore their potential applications .

Other Potential Applications:

  • Future Research: Due to its unique chemical structure and properties, 4,8-DMD might have potential applications in various other scientific fields, such as the development of new bio-based materials or pharmaceuticals. However, these potential applications are still under exploration and require further research.

4,8-Dimethyldecanal is a linear aliphatic aldehyde characterized by its unique structure, which includes two methyl groups at the 4 and 8 positions of a decanal backbone. This compound is notable for its role as an aggregation pheromone in certain species, particularly in the red flour beetle, Tribolium castaneum. Its molecular formula is C${12}$H${24}$O, and it has a molecular weight of 184.32 g/mol. The compound's structure contributes to its distinctive olfactory properties, making it significant in both ecological and synthetic contexts.

4,8-DMD acts as a volatile signal molecule. Male red flour beetles release it from their abdominal glands, and females and other males can detect it using their antennae []. The detection triggers a behavioral response, causing beetles to move towards the pheromone source, promoting aggregation and potentially increasing mating opportunities [].

Typical of aldehydes, including:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids.
  • Reduction: The aldehyde group can be reduced to form primary alcohols.
  • Condensation: It can participate in aldol condensation reactions under basic conditions.
  • Addition Reactions: Nucleophilic addition reactions can occur at the carbonyl carbon.

Synthesis routes often involve organometallic reactions or enzymatic methods to create specific stereoisomers of the compound .

The primary biological activity of 4,8-dimethyldecanal is its function as an aggregation pheromone in Tribolium castaneum. This pheromone plays a crucial role in communication among beetles, facilitating group behavior and enhancing reproductive success. Studies have shown that the compound can elicit aggregation responses in both male and female beetles, influencing their behavior significantly .

Several methods are employed for synthesizing 4,8-dimethyldecanal:

  • Organometallic Reactions: These reactions involve coupling processes that allow for the construction of the carbon skeleton while introducing the methyl groups at specific positions .
  • Enzymatic Synthesis: Utilizing lipases and other enzymes can lead to more selective synthesis of stereoisomers under mild conditions .
  • Asymmetric Synthesis: Recent advancements have enabled efficient asymmetric synthesis of specific isomers, such as (4R,8R)-4,8-dimethyldecanal, enhancing its utility in research and applications .

4,8-Dimethyldecanal has several applications:

  • Pheromone Research: Its role as a natural pheromone makes it significant in studies related to insect behavior and ecology.
  • Agricultural Uses: The compound can be used in pest management strategies by exploiting its pheromonal properties to attract or repel certain insect species.
  • Synthetic Chemistry: It serves as a valuable building block for synthesizing other organic compounds due to its functional groups.

Interaction studies involving 4,8-dimethyldecanal primarily focus on its effects on insect behavior. Research indicates that varying concentrations of the pheromone can influence aggregation behavior significantly. Additionally, studies have explored how environmental factors such as temperature and humidity affect the efficacy of this compound as a pheromone .

Several compounds share structural similarities with 4,8-dimethyldecanal. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethylundecanalMethyl group at position 2Used in similar pheromonal studies
6-MethylundecanalMethyl group at position 6Exhibits different behavioral effects in insects
DecanalNo methyl substitutionsServes as a baseline for comparing pheromonal activity

4,8-Dimethyldecanal is unique due to its specific aggregation role in Tribolium castaneum, which differentiates it from other similar compounds that may not exhibit such pronounced biological activity.

The study of 4,8-dimethyldecanal’s structure and properties provides critical insights into its chemical behavior and applications. This section explores the molecular architecture, key physical and chemical attributes, and the relationship between structure and observed properties.

Molecular Structure and Formula (C₁₂H₂₄O)

4,8-Dimethyldecanal is classified as a linear aliphatic aldehyde, characterized by a twelve-carbon chain with methyl groups attached at the fourth and eighth carbon atoms, and a terminal aldehyde functional group at the first carbon. The molecular formula C₁₂H₂₄O reflects this composition, comprising twelve carbon atoms, twenty-four hydrogen atoms, and one oxygen atom in the form of an aldehyde group [1] .

Structurally, the parent chain is decanal, a ten-carbon saturated aldehyde. The introduction of methyl groups at the fourth and eighth positions results in branching, which influences both the compound’s physicochemical properties and its chemical reactivity. The systematic IUPAC name for this molecule is 4,8-dimethyldecanal. The molecular weight is precisely 184.32 grams per mole, as calculated from its atomic composition [1] .

The spatial arrangement of the methyl groups introduces asymmetry into the molecule, and the presence of the aldehyde group at one terminus imparts significant reactivity, typical of aliphatic aldehydes. The carbon backbone is fully saturated except for the terminal carbonyl group, and the molecule lacks any double or triple bonds within the hydrocarbon chain.

The two-dimensional structure can be depicted as follows (hydrogen atoms are implied for clarity):

    CH3     |CH3-CH2-CH2-CH(CH3)-CH2-CH2-CH(CH3)-CH2-CH2-CHO

The three-dimensional conformation of 4,8-dimethyldecanal is influenced by the tetrahedral geometry of its saturated carbons and the planar nature of the aldehyde group. This conformation affects its volatility, solubility, and interaction with other molecules, particularly in biological contexts [1] .

Table 1.1: Molecular Formula and Key Structural Features

PropertyValue
Molecular FormulaC₁₂H₂₄O
Molecular Weight184.32 g/mol
Number of Carbon Atoms12
Number of Hydrogen Atoms24
Number of Oxygen Atoms1
Functional GroupAldehyde (–CHO)
BranchingMethyl at C4, C8
Structural TypeLinear, branched

The presence of the two methyl groups at specific positions is critical to the compound’s identity and distinguishes it from other linear aldehydes such as decanal or methylundecanal, which may have methyl groups at different positions or none at all .

Physical Properties and Chemical Reactivity

The physical and chemical properties of 4,8-dimethyldecanal are a direct consequence of its molecular structure, particularly the aldehyde functional group and the methyl branching.

Physical Properties

4,8-Dimethyldecanal is typically a colorless to pale yellow liquid at room temperature. Its physical state is determined by the length of the carbon chain and the presence of branching, which lower the melting point relative to straight-chain analogues due to decreased packing efficiency in the solid state. The compound is moderately volatile, a property enhanced by the relatively low molecular weight and the presence of the polar aldehyde group.

The boiling point of 4,8-dimethyldecanal is expected to be slightly higher than that of decanal, owing to the increased molecular weight and branching, although precise experimental data may vary depending on the purity and measurement conditions. Its density is slightly lower than water, consistent with other aliphatic aldehydes of similar chain length.

Solubility in water is limited due to the predominance of the nonpolar hydrocarbon chain, but the aldehyde group imparts a degree of polarity, allowing for some miscibility with polar solvents such as ethanol and diethyl ether. The compound is highly soluble in most organic solvents.

Table 1.2: Selected Physical Properties of 4,8-Dimethyldecanal

PropertyValue (Approximate)
AppearanceColorless to pale yellow liquid
OdorCharacteristic, strong, aldehydic
Molecular Weight184.32 g/mol
Melting PointData not widely reported; expected below room temperature
Boiling PointEstimated: 240–260°C (predicted based on analogues)
Density (20°C)~0.82–0.85 g/cm³ (estimated)
Solubility in WaterLow
Solubility in Organic SolventsHigh
Vapor PressureModerate (aldehyde volatility)

Chemical Reactivity

The chemical reactivity of 4,8-dimethyldecanal is dominated by the aldehyde functional group. Aldehydes are generally susceptible to nucleophilic addition, oxidation, and reduction reactions. The methyl branches at the fourth and eighth positions have a secondary influence, mainly affecting steric accessibility and, to a lesser extent, electronic properties.

Oxidation: 4,8-Dimethyldecanal can be oxidized to the corresponding carboxylic acid, 4,8-dimethyldecanoic acid, using strong oxidizing agents such as potassium permanganate or chromium trioxide . This reaction proceeds via the formation of a geminal diol intermediate, which is subsequently oxidized to the acid.

Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, 4,8-dimethyldecanol. Common reducing agents include sodium borohydride and lithium aluminum hydride . The reaction is generally selective for the carbonyl group, leaving the hydrocarbon chain and methyl branches intact.

Nucleophilic Addition: The aldehyde group is reactive toward nucleophiles such as amines and thiols, forming imines (Schiff bases) or thioacetals, respectively. These reactions are typically catalyzed by acids or bases and are influenced by the steric environment around the carbonyl carbon.

Substitution: Under suitable conditions, the compound can undergo substitution reactions at the aldehyde carbon, although such reactions are less common compared to addition or oxidation/reduction.

The methyl groups at the fourth and eighth positions do not participate directly in these reactions but can influence the outcome by introducing steric hindrance or altering the overall shape of the molecule.

Table 1.3: Principal Chemical Reactivity of 4,8-Dimethyldecanal

Reaction TypeProductTypical Reagents/Conditions
Oxidation4,8-Dimethyldecanoic acidPotassium permanganate, chromium trioxide
Reduction4,8-DimethyldecanolSodium borohydride, lithium aluminum hydride
Nucleophilic AdditionImines, thioacetalsAmines, thiols, acid/base catalysis
SubstitutionSubstituted derivativesNucleophiles, mild conditions

The compound’s reactivity profile is representative of aliphatic aldehydes, with modifications arising from the specific branching pattern.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 4,8-dimethyldecanal. The most informative techniques include nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides complementary information about the molecular framework, functional groups, and fragmentation behavior.

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 nuclear magnetic resonance, provides detailed information about the hydrogen and carbon environments within 4,8-dimethyldecanal.

Proton Nuclear Magnetic Resonance (¹H NMR):
The ¹H NMR spectrum of 4,8-dimethyldecanal exhibits characteristic signals corresponding to the aldehyde proton, methyl groups, methylene groups, and methine protons. The aldehyde proton appears as a distinct singlet in the region of 9.5–10.0 parts per million, a hallmark of terminal aldehydes. The methyl groups at the fourth and eighth positions generate singlets or doublets, depending on the coupling with adjacent protons, typically in the 0.8–1.2 parts per million range. The methylene and methine protons of the hydrocarbon chain appear as multiplets between 1.2 and 2.5 parts per million, reflecting the various chemical environments along the chain.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR):
The ¹³C NMR spectrum reveals the presence of twelve distinct carbon environments, including the carbonyl carbon, which resonates at approximately 200 parts per million, typical for aldehyde carbons. The methyl carbons at the fourth and eighth positions appear at lower chemical shifts, generally between 10 and 25 parts per million. The methylene and methine carbons of the hydrocarbon chain are distributed between 22 and 40 parts per million, with subtle differences arising from the proximity to the methyl branches and the aldehyde group.

Key Features:
The combination of a downfield aldehyde proton, upfield methyl signals, and a carbonyl carbon at high chemical shift provides definitive evidence for the presence and position of the aldehyde and methyl groups.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation behavior of 4,8-dimethyldecanal. The electron impact mass spectrum typically exhibits a molecular ion peak at mass-to-charge ratio 184, corresponding to the intact molecule [1].

Molecular Ion (M⁺):
The molecular ion at m/z 184 confirms the molecular weight. The presence of this peak is crucial for establishing the identity of the compound.

Fragmentation Patterns:
The fragmentation of 4,8-dimethyldecanal under electron impact conditions is characterized by cleavage at the carbon–carbon bonds adjacent to the aldehyde group and at positions near the methyl branches. Common fragment ions include:

  • Loss of a methyl group (–15), yielding m/z 169.
  • Cleavage between the carbonyl carbon and the adjacent methylene, producing an acylium ion at m/z 43 (CH₃CO⁺), a common feature in aliphatic aldehyde spectra.
  • Fragments resulting from the loss of the terminal aldehyde group, as well as ions indicative of the methyl branching pattern.

Isotopic Patterns:
The spectrum displays the expected isotopic distribution for a compound of this composition, with minor peaks corresponding to the presence of naturally occurring carbon-13.

Table 1.5: Principal Mass Spectrometry Peaks for 4,8-Dimethyldecanal

Peak (m/z)AssignmentRelative Intensity (Approximate)
184Molecular ion (M⁺)100 (base peak or strong)
169[M – CH₃]⁺Moderate
43Acylium ion (CH₃CO⁺)Strong
OtherVarious hydrocarbon fragmentsVariable

The fragmentation pattern is consistent with the structure and provides additional confirmation of the methyl branching.

Infrared Spectroscopy Analysis

Infrared spectroscopy is particularly effective for identifying functional groups within organic molecules. The infrared spectrum of 4,8-dimethyldecanal is dominated by the strong absorption of the aldehyde carbonyl group.

Aldehyde Carbonyl Stretch:
A sharp, intense absorption band appears in the region of 1720–1740 reciprocal centimeters, characteristic of the C=O stretching vibration in aliphatic aldehydes. The exact position is influenced by the chain length and branching, but remains within this diagnostic range.

Aldehyde C–H Stretch:
A pair of weak to moderate absorptions between 2720 and 2820 reciprocal centimeters is attributable to the aldehyde C–H stretch, a feature that distinguishes aldehydes from other carbonyl-containing compounds.

Aliphatic C–H Stretch:
Strong absorptions in the 2850–2950 reciprocal centimeters range are due to the stretching of aliphatic C–H bonds, reflecting the saturated hydrocarbon backbone and methyl branches.

Other Features:
Bending and wagging modes of the methyl and methylene groups generate additional bands below 1500 reciprocal centimeters, while the absence of strong absorptions in the 1600–1700 reciprocal centimeters region confirms the lack of unsaturation in the hydrocarbon chain.

Table 1.6: Key Infrared Absorption Bands for 4,8-Dimethyldecanal

Wavenumber (cm⁻¹)AssignmentIntensity
1720–1740C=O stretch (aldehyde)Strong
2720–2820C–H stretch (aldehyde)Weak–moderate
2850–2950C–H stretch (aliphatic)Strong
1350–1470C–H bending (methyl/methylene)Moderate

The combination of these features provides a definitive spectroscopic fingerprint for 4,8-dimethyldecanal.

Structure-Property Relationships

The unique structural features of 4,8-dimethyldecanal—namely, the linear decanal backbone, the terminal aldehyde group, and the methyl branches at the fourth and eighth positions—directly influence its physicochemical properties and chemical behavior.

Effect of Methyl Branching:
The introduction of methyl groups at non-terminal positions increases molecular branching, which in turn lowers the melting point and affects the compound’s volatility. Branching disrupts the regular packing of molecules in the solid state, leading to lower crystallinity and a tendency to remain liquid at room temperature. The methyl groups also impart hydrophobic character, reducing water solubility relative to unbranched analogues.

Aldehyde Functionality:
The aldehyde group is the primary site of chemical reactivity, enabling oxidation to carboxylic acids, reduction to alcohols, and nucleophilic addition reactions. Its presence also increases the compound’s polarity, enhancing solubility in polar organic solvents and influencing its volatility.

Spectroscopic Implications:
The position and number of methyl groups affect the chemical shifts observed in nuclear magnetic resonance spectroscopy, the fragmentation patterns in mass spectrometry, and the fine structure of infrared absorption bands. These effects are critical for distinguishing 4,8-dimethyldecanal from structurally similar compounds.

Comparison with Analogues:
Compared to decanal (which lacks methyl branches), 4,8-dimethyldecanal exhibits slightly higher molecular weight, lower melting point, and distinct spectroscopic features. The presence and position of methyl groups are essential for its identification and for understanding its behavior in chemical and biological systems.

Table 1.7: Comparative Structure-Property Data for 4,8-Dimethyldecanal and Related Compounds

CompoundMethyl BranchingMolecular WeightMelting Point (°C)Boiling Point (°C)Key Spectroscopic Features
DecanalNone156.27–3.6208Standard aldehyde signals
2-MethylundecanalAt C2170.29Data not widely reported230–240Methyl shift at C2 in NMR
4,8-DimethyldecanalAt C4, C8184.32Below room temperature240–260Methyl shifts at C4, C8 in NMR

The data illustrate how methyl substitution alters the physical and spectroscopic properties, providing a basis for structure-property analysis.

XLogP3

4.3

Other CAS

75983-36-7

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 04-14-2024

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